molecular formula C24H22N4O4S2 B2597641 4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941998-80-7

4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2597641
CAS No.: 941998-80-7
M. Wt: 494.58
InChI Key: HSZWUMLMNHWEMZ-UHFFFAOYSA-N
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Description

4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H22N4O4S2 and its molecular weight is 494.58. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A series of substituted benzamides, including those with the 1,3,4-oxadiazol-2-yl moiety, were designed, synthesized, and evaluated for their anticancer activity against several cancer cell lines. Most compounds exhibited moderate to excellent activity, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antioxidant Activities

Derivatives of 1,3,4-oxadiazole, particularly those incorporating sulfonamide groups, have been synthesized and characterized for their biological activities. These compounds showed significant antibacterial and antioxidant activities, highlighting their potential for therapeutic applications (Karanth et al., 2019).

Biological Activity of 1,3,4-Oxadiazolines

The synthesis and biological evaluation of 1,3,4-oxadiazoline derivatives have revealed their potential in biological applications. The synthesis route involves condensation and cyclization reactions, leading to compounds screened for biological activities (Havaldar & Khatri, 2006).

Anti-Inflammatory and Anti-Cancer Agents

Novel benzamide/benzene sulfonamides with a 1,3,4-oxadiazol-2-yl moiety have been synthesized, showing promising results as anti-inflammatory and anti-cancer agents. These findings indicate the versatility of the oxadiazole core in drug development (Gangapuram & Redda, 2009).

Cardiac Electrophysiological Activity

Research on N-substituted-4-(1H-imidazol-1-yl)benzamides, related in structural theme to the queried compound, has demonstrated significant cardiac electrophysiological activity, offering insights into the development of class III antiarrhythmic drugs (Morgan et al., 1990).

Antimicrobial Studies

N-substituted derivatives of 1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and screened for their antimicrobial properties, displaying moderate to significant activity against various pathogens, underscoring the potential of oxadiazole derivatives in antimicrobial therapy (Khalid et al., 2016).

Properties

IUPAC Name

4-[ethyl(phenyl)sulfamoyl]-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S2/c1-3-28(18-9-5-4-6-10-18)34(30,31)19-15-13-17(14-16-19)22(29)25-24-27-26-23(32-24)20-11-7-8-12-21(20)33-2/h4-16H,3H2,1-2H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZWUMLMNHWEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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